molecular formula C13H19N B7860932 N-[(4-ethylphenyl)methyl]cyclobutanamine

N-[(4-ethylphenyl)methyl]cyclobutanamine

Cat. No.: B7860932
M. Wt: 189.30 g/mol
InChI Key: VRRSNZSGXJDXIE-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]cyclobutanamine is an organic compound that belongs to the class of cyclobutanamines It features a cyclobutane ring attached to an amine group, which is further connected to a benzyl group substituted with an ethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]cyclobutanamine typically involves the reaction of cyclobutanone with a suitable amine under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst. The reaction proceeds as follows:

  • Cyclobutanone is reacted with 4-ethylbenzylamine in the presence of an acid catalyst.
  • Sodium triacetoxyborohydride is added to the reaction mixture to reduce the imine intermediate to the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. Additionally, the benzyl group may interact with hydrophobic pockets in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]cyclobutanamine
  • N-[(4-chlorophenyl)methyl]cyclobutanamine
  • N-[(4-fluorophenyl)methyl]cyclobutanamine

Uniqueness

N-[(4-ethylphenyl)methyl]cyclobutanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. Compared to its analogs with different substituents, this compound may exhibit distinct properties and applications, making it valuable for specific research purposes.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-11-6-8-12(9-7-11)10-14-13-4-3-5-13/h6-9,13-14H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRSNZSGXJDXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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